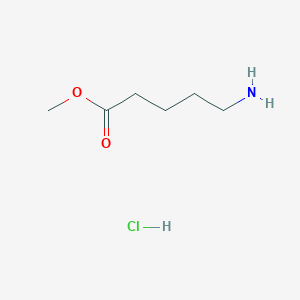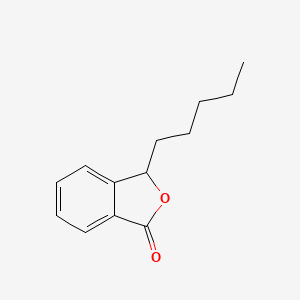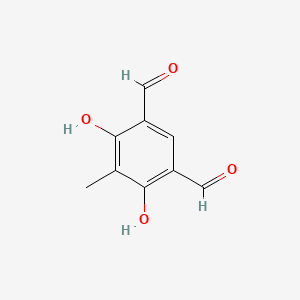
4,6-Dihydroxy-5-methyl-1,3-diformyl benzene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4,6-Dihydroxy-5-methyl-1,3-diformyl benzene has been achieved from 2,6-DIMETHOXYTOLUENE . This compound has been studied extensively due to its unique properties and potential applications in the field of biochemistry and physiology.Molecular Structure Analysis
The molecular formula of 4,6-Dihydroxy-5-methyl-1,3-diformyl benzene is C9H8O4 . Its molecular weight is 180.16 .Chemical Reactions Analysis
This compound has been involved in various chemical reactions. For instance, it has been used in the synthesis of a related compound, 5‐Amino‐4,6‐dinitro‐1,3‐dihydroxy‐benzene, which has been studied for its detonation properties. It has also been used in the development of chemosensors.Physical And Chemical Properties Analysis
The physical and chemical properties of 4,6-Dihydroxy-5-methyl-1,3-diformyl benzene include a melting point of 187 °C, a predicted boiling point of 399.6±27.0 °C, and a predicted density of 1.430±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Wissenschaftliche Forschungsanwendungen
- Field : Organic Chemistry
- Application : Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology .
- Method : The synthesis of indole derivatives involves various chemical reactions, including the Fischer indole synthesis, Madelung synthesis, and Bartoli indole synthesis .
- Results : Indole derivatives have shown various biologically vital properties. They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
- Field : Biochemistry
- Application : The plant Edgaria darjeelingensis C.B.Clarke has been studied for its antioxidant properties .
- Method : The study involved the extraction of potential antioxidant compounds from the plant using various polar and non-polar solvents .
- Results : The study found that the plant extracts showed potential antioxidant activity. The methanolic extract showed the highest DPPH scavenging activity .
Synthesis of Indole Derivatives
Antioxidant Property of Edgaria darjeelingensis C.B.Clarke
Safety And Hazards
Eigenschaften
IUPAC Name |
4,6-dihydroxy-5-methylbenzene-1,3-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-5-8(12)6(3-10)2-7(4-11)9(5)13/h2-4,12-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDGBKWOAPXYHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1O)C=O)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30501590 | |
| Record name | 4,6-Dihydroxy-5-methylbenzene-1,3-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30501590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dihydroxy-5-methyl-1,3-diformyl benzene | |
CAS RN |
22304-67-2 | |
| Record name | 4,6-Dihydroxy-5-methyl-1,3-benzenedicarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22304-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dihydroxy-5-methylbenzene-1,3-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30501590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



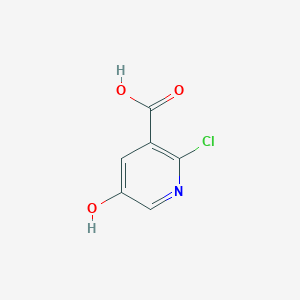
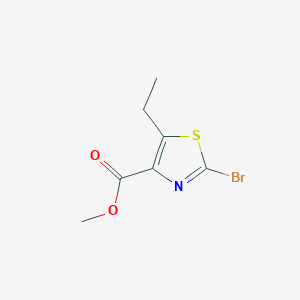
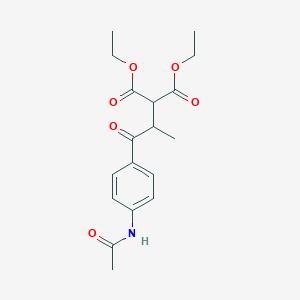

![6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide](/img/structure/B1590606.png)
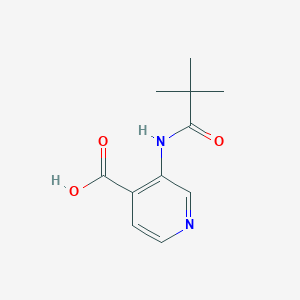
![2-chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1590610.png)
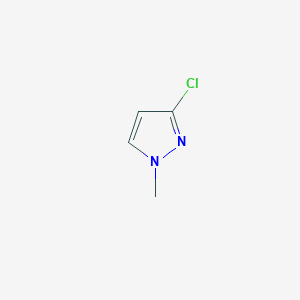
![6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B1590612.png)
![Dichloro[2-[(chloromethyl)phenyl]ethyl]methylsilane](/img/no-structure.png)
